

tirabrutinib complete response rate PCNSL

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Compound Focus: Tirabrutinib

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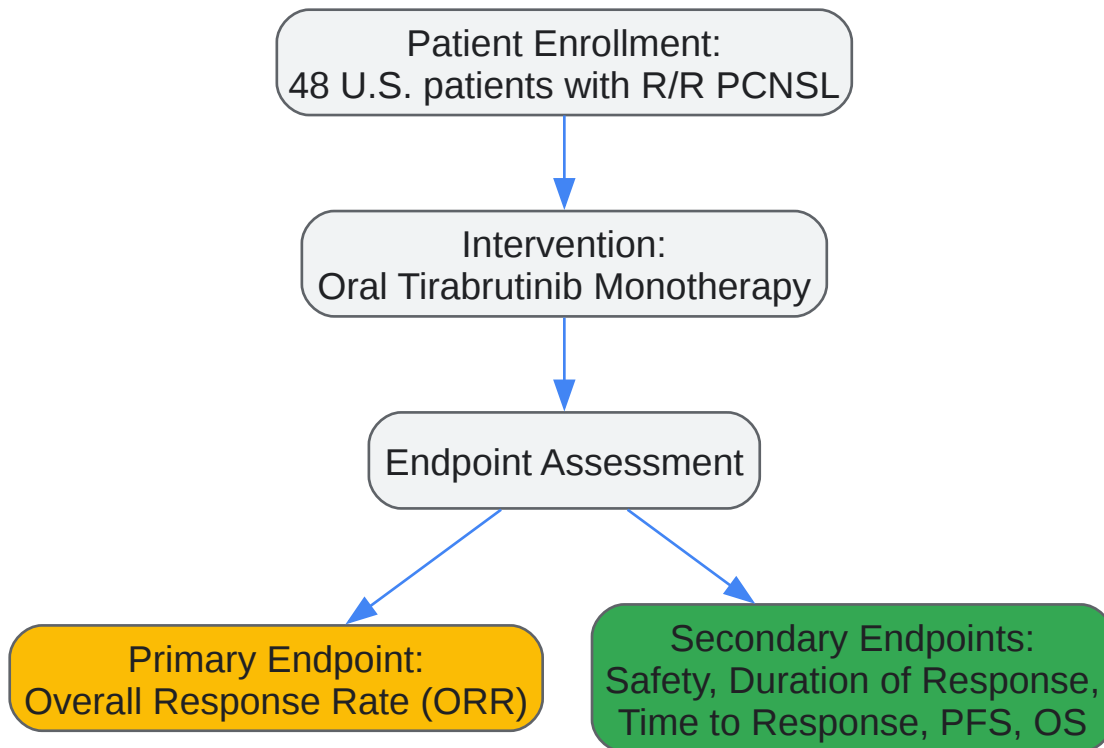
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Tirabrutinib Efficacy Data in R/R PCNSL

Study Type & Details	Patient Population	Overall Response Rate (ORR)	Complete Response (CR) Rate	Key Survival Outcomes
Phase 2 Pivotal Trial (PROSPECT) [1]	48 patients in the U.S.	67%	44%	Median Duration of Response (DOR): 9.3 months; Median Progression-Free Survival (PFS): 6.0 months
Post-Marketing Surveillance (Real-World) [2] [3]	189 patients in Japan (safety) & 121 (effectiveness)	61.2%	Not specifically reported	365-day Overall Survival (OS) Rate: 69.8%

Detailed Experimental Protocols

To evaluate the efficacy and safety of **tirabrutinib**, researchers have employed structured clinical trial designs. The following diagram illustrates the workflow of the key Phase 2 PROSPECT study:



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Phase 2 PROSPECT Study (NCT04947319) Methodology [1]

- **Objective:** To evaluate the efficacy and safety of **tirabrutinib** monotherapy in patients with R/R PCNSL in the U.S., where there are no approved treatments.
- **Intervention:** Patients received oral **tirabrutinib** as a monotherapy once daily.
- **Endpoints:**
 - **Primary Endpoint: Overall Response Rate (ORR)** assessed by standardized neurological assessment and gadolinium-enhanced MRI.
 - **Secondary Endpoints:** Duration of Response (DOR), Time to Response (TTR), Progression-Free Survival (PFS), Overall Survival (OS), and safety profile.
- **Follow-up:** The study reported results after a **median follow-up of 11.5 months**.

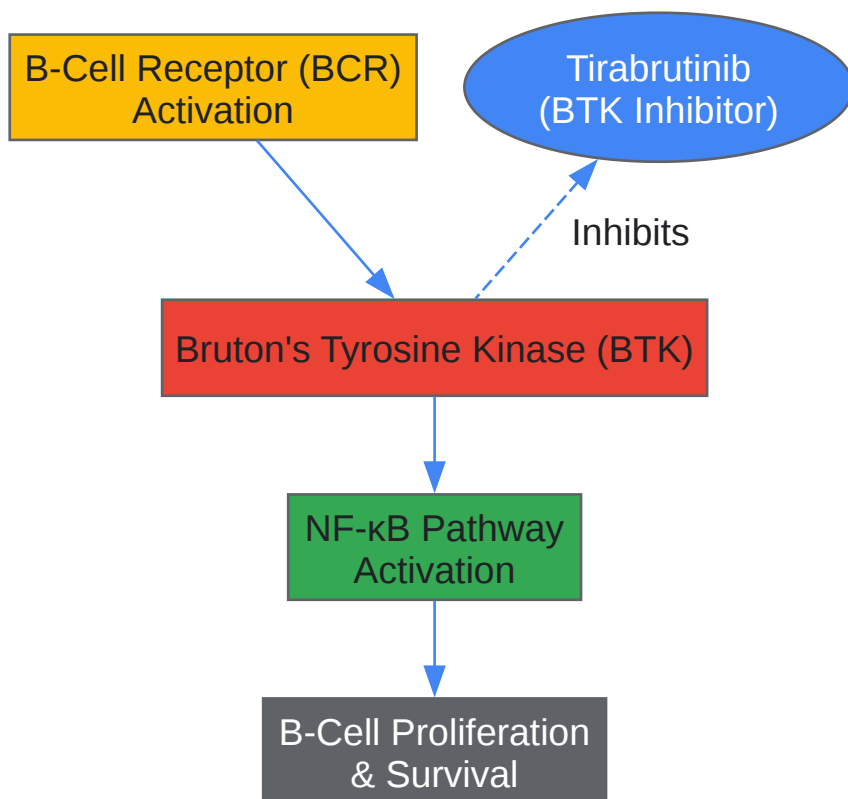
Post-Marketing Surveillance Study (jRCT2011210002) Methodology [2] [3]

- **Objective:** To confirm the **real-world** safety and effectiveness of **tirabrutinib** in all patients with R/R PCNSL treated in Japan following its approval.

- **Design:** A prospective, non-interventional, observational study. All patients who started **tirabrutinib** within a specified enrollment period were registered.
- **Data Collection:** Information on **Adverse Drug Reactions (ADRs)** and effectiveness (physician-assessed response) was collected over **52 weeks** from the start of treatment.

Mechanism of Action and Signaling Pathway

Tirabrutinib is a highly selective, irreversible second-generation **Bruton's tyrosine kinase (BTK) inhibitor** [1] [4]. Its action targets a key pathway in B-cell malignancies. The diagram below illustrates this mechanism:



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- **BTK's Role:** BTK is a crucial signaling molecule in the **B-cell receptor (BCR) pathway**. Upon activation, it relays signals that lead to the activation of the **NF-κB pathway**, a transcription factor that promotes B-cell survival, proliferation, and differentiation [1] [4].
- **Therapeutic Inhibition:** **Tirabrutinib** covalently binds to BTK, **irreversibly inhibiting** its activity. This blockade disrupts the pro-survival signals from the BCR pathway, leading to the death of malignant B-cells in PCNSL [1].

Safety Profile Overview

Tirabrutinib has a generally manageable safety profile. The most common adverse drug reactions (ADRs) from the real-world study and treatment-emergent adverse events (TEAEs) from the clinical trial are summarized below [1] [2]:

- **Most Common ADRs:** Rash, decreased neutrophil count, and decreased platelet count.
- **Serious AEs:** In the PROSPECT trial, 56.3% of patients experienced grade 3 or higher TEAEs, and two patient deaths occurred from TEAEs considered unrelated to the study drug [1].
- **Monitoring:** The studies highlight that most ADRs, including those related to infection, skin, bone marrow suppression, and liver function, were resolved or resolving with appropriate management [2].

Comparative Context with Other Modalities

While your query focuses on **tirabrutinib**, it is helpful to understand its performance in the context of other emerging therapies for PCNSL:

- **CAR T-Cell Therapy:** A recent retrospective study found that while CAR T-cell therapy can be effective for R/R LBCL with CNS involvement, it was associated with significantly poorer **progression-free survival** compared to patients without CNS involvement. This highlights the high unmet need and challenge in treating CNS lymphoma [5].
- **Other BTK Inhibitors:** A phase II trial investigating a regimen combining **high-dose methotrexate and orelabrutinib** (another BTK inhibitor) in **newly diagnosed** PCNSL reported a high complete response rate of 87.1% [6]. This suggests potential for BTK inhibitors in frontline therapy, though direct cross-trial comparisons with **tirabrutinib** monotherapy in the relapsed/refractory setting should be made with caution.

The data confirms **tirabrutinib** as an effective targeted therapy for R/R PCNSL. The **44% complete response rate** from the U.S. Phase 2 trial is a robust result in a population with no approved therapies [1].

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